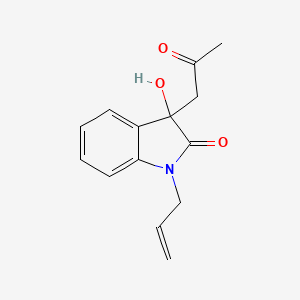

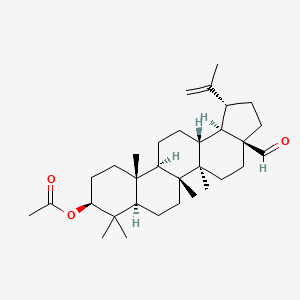

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound belonging to the indolinone family, which is known for its diverse biological activities

Wirkmechanismus

Target of Action

The primary target of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide plays a crucial role in various biological functions, including vasodilation, immune response, and neurotransmission.

Mode of Action

This compound acts as an inhibitor of nitric oxide production . It demonstrates a 50% inhibitory activity (IC 50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be produced by the Enterocloster strain when cultured anaerobically This suggests that the production and activity of the compound could be influenced by the oxygen levels in the environment

Biochemische Analyse

Biochemical Properties

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one plays a role in biochemical reactions, particularly as an inhibitor of nitric oxide production .

Cellular Effects

The effects of this compound on cells are primarily observed in its inhibitory activity on nitric oxide production . This compound has been shown to have a 50% inhibitory activity (IC 50) of 34 µm for nitric oxide production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Molecular Mechanism

It is known to exert its effects at the molecular level through its inhibitory activity on nitric oxide production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be synthesized through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another method includes the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions . Additionally, a novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature leads to an interesting o-arylated product of 1,3-cyclohexandione .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetic acid, hydrochloric acid, aryne precursors, and 1,3-cyclodione . Reaction conditions often involve reflux, metal-free environments, and mild conditions for specific transformations .

Major Products Formed: The major products formed from the reactions of this compound include various substituted indolin-2-ones and o-arylated products .

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications. It has been identified as an inhibitor of nitric oxide production, demonstrating significant inhibitory activity in murine macrophage cells subjected to lipopolysaccharide stimulation . This compound’s ability to inhibit nitric oxide production makes it a potential candidate for research in immunology and inflammation-related studies.

In addition, indole derivatives, including this compound, have shown various biologically vital properties, such as anti-cancer, anti-microbial, and anti-inflammatory activities . These properties make this compound valuable for research in medicinal chemistry and drug development.

Vergleich Mit ähnlichen Verbindungen

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as 3-hydroxyindolin-2-ones and 3-substituted-3-hydroxyindolin-2-ones These compounds share a similar indolinone scaffold and exhibit diverse biological activities

List of Similar Compounds:- 3-Hydroxyindolin-2-one

- 3-Substituted-3-hydroxyindolin-2-ones

- 3-Hydroxy-2-oxindoles

Eigenschaften

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1-prop-2-enylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h3-7,18H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGQWNWZTRSKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![N,N-dimethyl-3-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2871721.png)

![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)

![N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2871726.png)

![2-Chloro-1-[3-(1-methylcyclopropyl)morpholin-4-yl]ethanone](/img/structure/B2871728.png)

![3-{[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2871732.png)

![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2871733.png)